molecular formula C9H12O4 B13840523 4-Methylcyclohexene-1,2-dicarboxylic

4-Methylcyclohexene-1,2-dicarboxylic

Cat. No.: B13840523
M. Wt: 184.19 g/mol
InChI Key: WJHYLPADRKEKNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylcyclohexene-1,2-dicarboxylic acid (CAS: 84029-85-6) is a bicyclic dicarboxylic acid with the molecular formula C₉H₁₂O₄ and a molar mass of 184.19 g/mol . Structurally, it features a cyclohexene ring substituted with a methyl group at the 4-position and two carboxylic acid groups at the 1- and 2-positions. The compound exists in stereoisomeric forms, with the cis-isomer being particularly notable for its applications in enantioselective synthesis . Derivatives such as anhydrides (e.g., 4-methylcyclohexene-1,2-dicarboxylic anhydride, CAS: 11070-44-3) and esters (e.g., dipentyl or diisopropyl esters) are widely used in polymer chemistry and pharmaceutical intermediates .

Properties

IUPAC Name

4-methylcyclohexene-1,2-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4/c1-5-2-3-6(8(10)11)7(4-5)9(12)13/h5H,2-4H2,1H3,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJHYLPADRKEKNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(=C(C1)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methylcyclohexene-1,2-dicarboxylic acid can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where 1,3-butadiene reacts with maleic anhydride to form cyclohexene-cis-1,2-dicarboxylic anhydride, which is then hydrolyzed to produce the desired acid . The reaction typically requires moderate temperatures and can be catalyzed by acids or bases.

Industrial Production Methods

In industrial settings, the production of 4-methylcyclohexene-1,2-dicarboxylic acid may involve large-scale Diels-Alder reactions followed by hydrolysis. The reaction conditions are optimized to maximize yield and purity, often involving the use of solvents and catalysts to facilitate the process.

Chemical Reactions Analysis

Types of Reactions

4-Methylcyclohexene-1,2-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can be employed under various conditions.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Methylcyclohexene-1,2-dicarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-methylcyclohexene-1,2-dicarboxylic acid exerts its effects involves interactions with various molecular targets. The carboxylic acid groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The cyclohexene ring provides structural rigidity, which can affect the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of 4-methylcyclohexene-1,2-dicarboxylic acid to other cyclohexene-dicarboxylic derivatives allow for comparative analysis of their physical properties, reactivity, and applications. Key compounds are discussed below:

Table 1: Comparative Data for 4-Methylcyclohexene-1,2-dicarboxylic Acid and Analogues

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Features
4-Methylcyclohexene-1,2-dicarboxylic acid 84029-85-6 C₉H₁₂O₄ 184.19 4-methyl substituent; chiral center; used in optical resolution
3-Methyl-4-cyclohexene-1,2-dicarboxylic acid Not specified C₉H₁₂O₄ 184.19 3-methyl isomer; positional isomerism affects Diels-Alder reactivity
Cyclohexene-1,2-dicarboxylic acid Not specified C₈H₁₀O₄ 170.16 Parent compound without methyl group; forms stable cis-anhydrides
Diallyl 4-cyclohexene-1,2-dicarboxylate 7495-85-4 C₁₄H₁₈O₄ 250.29 Ester derivative; used in crosslinking reactions for polymers
4-Methylcyclohexane-1,2-dicarboxylic acid Not specified C₉H₁₄O₄ 186.20 Hydrogenated form; lacks double bond; altered acidity and stability

Structural and Reactivity Comparisons

  • Positional Isomerism: The 3-methyl-4-cyclohexene-1,2-dicarboxylic acid () shares the same molecular formula as the 4-methyl isomer but exhibits distinct reactivity due to steric and electronic differences. For example, pyrolysis of the 4-methyl derivative yields polymeric products, whereas the non-methylated parent acid forms butadiene derivatives .
  • Stereochemical Impact : The cis-4-methyl configuration enables enantioselective inclusion complexation with tartaric acid-derived hosts, a property critical for resolving chiral intermediates in drug synthesis . In contrast, the trans -isomer is less studied due to lower thermodynamic stability .
  • Derivative Utility : Esters (e.g., dipentyl 3-methylcyclohex-4-ene-1,2-dicarboxylate , CAS: 62174-66-7) exhibit higher molecular weights (324.45 g/mol) and enhanced lipophilicity, making them suitable for plasticizers or resin modifiers .

Application-Based Comparisons

  • Polymer Chemistry : The anhydride form of 4-methylcyclohexene-1,2-dicarboxylic acid reacts with rosin via Diels-Alder reactions to form adducts with improved thermal stability, outperforming analogs like bicycloheptene-dicarboxylic anhydride .
  • Electrochemical Behavior : Unlike cyclohexene-1,2-dicarboxylic acid, which reduces to cis-cyclohexane-1,2-dicarboxylic acid at mercury electrodes, the 4-methyl derivative’s reduction pathway remains unexplored but is hypothesized to involve steric hindrance .

Research Findings and Limitations

  • Thermal Stability : The 4-methyl group destabilizes the compound during pyrolysis, leading to polymerization, whereas the parent acid decomposes into smaller fragments .
  • Data Gaps : Exact melting points, solubility parameters, and detailed kinetic studies for esters/anhydrides are absent in the literature, necessitating further experimental validation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.